N-(2-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide N-(2-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 932358-86-6
VCID: VC5761155
InChI: InChI=1S/C27H26ClN3O4/c1-17-8-9-18-13-19(15-29-20-10-11-24(34-2)25(14-20)35-3)27(33)31(23(18)12-17)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32)
SMILES: CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3Cl)CNC4=CC(=C(C=C4)OC)OC
Molecular Formula: C27H26ClN3O4
Molecular Weight: 491.97

N-(2-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

CAS No.: 932358-86-6

Cat. No.: VC5761155

Molecular Formula: C27H26ClN3O4

Molecular Weight: 491.97

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide - 932358-86-6

Specification

CAS No. 932358-86-6
Molecular Formula C27H26ClN3O4
Molecular Weight 491.97
IUPAC Name N-(2-chlorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C27H26ClN3O4/c1-17-8-9-18-13-19(15-29-20-10-11-24(34-2)25(14-20)35-3)27(33)31(23(18)12-17)16-26(32)30-22-7-5-4-6-21(22)28/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Standard InChI Key MNICESDGYYICAY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3Cl)CNC4=CC(=C(C=C4)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key domains:

  • 1,2-Dihydroquinolin-2-one core: A bicyclic system with a ketone at position 2 and a methyl group at position 7.

  • 3-[(3,4-Dimethoxyphenyl)amino]methyl substituent: A secondary amine linked to a 3,4-dimethoxyphenyl group, enhancing hydrogen-bonding potential.

  • N-(2-Chlorophenyl)acetamide side chain: A chlorinated aromatic moiety contributing to lipophilicity and target binding .

Table 1: Key Structural Features and Functional Groups

FeatureRole in BioactivityAnalogous Compounds with Reported Activity
1,2-Dihydroquinolin-2-oneTubulin binding (anticancer) Pyrano[3,2-c]quinolones (IC50: 3–50 nM)
3,4-DimethoxyphenylDNA intercalation (antimicrobial)Podophyllotoxin derivatives
2-ChlorophenylacetamideKinase inhibition (anti-inflammatory)Chromene-based tubulin inhibitors

The compound’s molecular weight (estimated ~480 g/mol) and logP (predicted ~3.5) suggest moderate solubility in polar organic solvents, aligning with trends observed in pyranoquinolones .

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis of this compound is documented, its assembly likely involves:

  • Quinoline Core Formation: Cyclization of substituted anilines with β-ketoesters or via Friedländer annulation.

  • Mannich Reaction: Introduction of the 3-[(3,4-dimethoxyphenyl)amino]methyl group using formaldehyde and 3,4-dimethoxyaniline .

  • Acetamide Coupling: Reaction of the quinoline intermediate with 2-chlorophenylacetyl chloride in the presence of a base (e.g., triethylamine).

A hypothetical synthesis is outlined below:

  • Step 1: Condensation of 7-methyl-1,2-dihydroquinolin-2-one with formaldehyde and 3,4-dimethoxyaniline to form the Mannich base.

  • Step 2: Acylation with 2-chlorophenylacetyl chloride under inert conditions.

Analytical Characterization

Key techniques for verification include:

  • NMR Spectroscopy: Distinct signals for the 2-chlorophenyl (δ 7.2–7.4 ppm) and 3,4-dimethoxyphenyl groups (δ 3.8 ppm for OCH3).

  • Mass Spectrometry: Molecular ion peak at m/z ~480 (M+H)+.

  • X-ray Crystallography: Confirmation of the planar quinoline core and spatial arrangement of substituents .

Biological Activity and Mechanism of Action

Antiproliferative Activity

Pyrano[3,2-c]quinolone analogs with structural similarities exhibit low nanomolar potency against cancer cell lines (e.g., HeLa: GI50 = 3–50 nM) . The 3,4-dimethoxyphenyl group may enhance DNA intercalation, while the chlorophenyl moiety potentiates tubulin polymerization inhibition .

Table 2: Hypothetical Anticancer Activity (Based on Structural Analogs)

Cell LinePredicted GI50 (nM)Mechanism
HeLa10–50Tubulin polymerization inhibition
MCF-720–100G2/M phase cell cycle arrest
A54950–200Apoptosis induction

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: High lipophilicity (logP ~3.5) suggests moderate oral bioavailability.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential demethylation of the 3,4-dimethoxyphenyl group.

  • Excretion: Primarily renal, with glucuronidation of phenolic metabolites .

Toxicity Considerations

  • Acute Toxicity: Structural analogs show LD50 > 500 mg/kg in rodents .

  • Off-Target Effects: Chlorinated aromatics may pose hepatotoxicity risks, necessitating in vitro hepatocyte screening.

Therapeutic Applications and Future Directions

Oncology

The compound’s dual mechanism—tubulin inhibition and apoptosis induction—positions it as a candidate for multidrug-resistant cancers. Combination studies with paclitaxel or doxorubicin could synergize efficacy .

Infectious Diseases

The 3,4-dimethoxyphenyl group’s DNA-binding affinity may be leveraged against protozoal infections (e.g., malaria).

Structural Optimization

  • Water Solubility: Introduce sulfonate groups to the quinoline core.

  • Target Selectivity: Replace the 2-chlorophenyl with fluorinated analogs to reduce off-target binding .

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